4-[(4-Fluorophenyl)methoxy]-7-(trifluoromethyl)quinoline is a complex organic compound belonging to the quinoline family. This compound features a unique structure characterized by the presence of a fluorophenyl group, a methoxy group, and a trifluoromethyl group attached to a quinoline core. The distinct combination of these functional groups imparts unique chemical and physical properties, making it valuable in various fields of scientific research, including medicinal chemistry and materials science.
This compound can be synthesized through various organic reactions and is commercially available from chemical suppliers. Its synthesis and characterization have been documented in scientific literature, highlighting its potential applications in drug development and other areas.
4-[(4-Fluorophenyl)methoxy]-7-(trifluoromethyl)quinoline is classified as an organic compound and more specifically as a heterocyclic aromatic compound. Its structural complexity places it within the category of quinoline derivatives, which are known for their diverse biological activities.
The synthesis of 4-[(4-Fluorophenyl)methoxy]-7-(trifluoromethyl)quinoline typically involves multi-step organic reactions, with one common method being the Suzuki–Miyaura coupling reaction. This method is widely used for forming carbon-carbon bonds and is particularly effective for introducing the trifluoromethyl group.
The molecular formula of 4-[(4-Fluorophenyl)methoxy]-7-(trifluoromethyl)quinoline is . The structure features:
4-[(4-Fluorophenyl)methoxy]-7-(trifluoromethyl)quinoline can undergo various chemical reactions, including:
The major products formed from these reactions depend on specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more hydrogenated forms of the compound.
The mechanism of action for 4-[(4-Fluorophenyl)methoxy]-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways:
The presence of fluorine and trifluoromethyl groups enhances its ability to interact with biological molecules, potentially leading to antimicrobial or anticancer effects.
Property | Value |
---|---|
Molecular Formula | C18H13F4NOS |
Molecular Weight | 367.4 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
Relevant analyses indicate that compounds with trifluoromethyl groups often exhibit increased thermal stability and resistance to degradation.
4-[(4-Fluorophenyl)methoxy]-7-(trifluoromethyl)quinoline has several applications:
This compound's unique structure makes it a valuable candidate for further research and application in various scientific fields.
Quinoline, a bicyclic heterocycle featuring a benzene ring fused to pyridine, represents one of medicinal chemistry's most privileged scaffolds. Its unique physicochemical properties – including moderate lipophilicity (LogP 2.04), weak basicity (pKa 4.85), and balanced aromatic character – enable versatile interactions with biological targets [10]. This molecular framework occurs naturally in alkaloids like quinine (antimalarial) and camptothecin (anticancer), and forms the core of over 150 FDA-approved drugs spanning antimicrobial, anticancer, and central nervous system therapeutic categories [3] [6]. The structural plasticity of quinoline permits extensive functionalization at multiple positions, allowing medicinal chemists to fine-tune electronic properties, steric bulk, and binding interactions [5].
The strategic incorporation of fluorine atoms, particularly through trifluoromethyl (-CF₃) and fluorophenyl moieties, has dramatically expanded quinoline's pharmaceutical utility. Fluorine's extreme electronegativity (3.98 Pauling scale), small atomic radius (1.47 Å), and strong C-F bonds (485 kJ/mol) impart unique properties when introduced to quinoline derivatives [2] [7]. These modifications enhance membrane permeability, improve metabolic stability, and strengthen target binding through hydrophobic, electrostatic, and orthogonal dipole interactions [4]. The compound 4-[(4-Fluorophenyl)methoxy]-7-(trifluoromethyl)quinoline exemplifies this advanced design philosophy, incorporating two strategically positioned fluorinated groups to optimize bioactivity.
The medicinal journey of quinoline began with natural product isolation in the early 19th century. In 1834, Runge first isolated crude quinoline from coal tar, while Gerhardt obtained it from quinine degradation in 1842 [10]. Cinchona alkaloids (quinine, quinidine) became the first quinoline-based medicines, formally introduced as antimalarials in 1820 [5]. The 20th century witnessed systematic synthetic exploration:
Table 1: Historical Milestones in Quinoline Medicinal Chemistry
Time Period | Key Development | Clinical Impact |
---|---|---|
1820-1930 | Isolation of quinine from Cinchona bark; Structural elucidation of quinoline core | Malaria treatment standardization |
1930-1950 | Development of 4-aminoquinoline synthetic pathways | Chloroquine introduction (1940s) - reduced toxicity |
1960-1980 | Fluorinated quinolone antibiotics (nalidixic acid → oxolinic acid) | Revolutionized gram-negative infection treatment |
1980-2000 | Trifluoromethylation techniques applied to quinoline systems [2] | Improved CNS penetration and metabolic stability |
2000-Present | Targeted kinase inhibitors with fluorinated quinoline cores (e.g., bosutinib) | Precision oncology therapeutics |
The Skraup synthesis (1879) enabled early quinoline diversification through glycerol dehydration and aniline condensation [6], while Friedländer and Doebner reactions later provided routes to polysubstituted derivatives [10]. Modern catalytic methods now allow site-selective functionalization, particularly at the pharmacologically critical C4 and C7 positions [3].
The antimalarial era demonstrated quinoline's "correctability": chloroquine (CQ) addressed quinine's toxicity but succumbed to resistance, prompting hybrid molecules like ferroquine (FeQ) with novel mechanisms [5]. Parallel antibiotic development yielded fluoroquinolones (e.g., ciprofloxacin), where the C6-fluorine dramatically enhanced DNA gyrase binding and gram-negative coverage [10]. Contemporary drug design exploits quinoline as a planar scaffold for kinase inhibition (e.g., bosutinib's 3-quinolinecarbonitrile targets Bcr-Abl) and epigenetic modulation [4] [6].
Fluorination constitutes a cornerstone of modern quinoline optimization, with trifluoromethyl (-CF₃) and fluorophenyl groups conferring distinct advantages:
Trifluoromethyl Effects:
In antioxidant quinolines, -CF₃ at C7 improved radical scavenging by 30-50% compared to chloro analogs in DPPH assays, attributed to enhanced electron capture capacity [1]. For kinase inhibitors like sorafenib, the 4-(trifluoromethyl)phenyl group increased VEGFR-2 binding affinity 15-fold over phenyl through hydrophobic pocket filling and fluorine-mediated interactions [4].
Fluorophenyl Effects:
Table 2: Comparative Bioactivity of Quinoline Derivatives with/without Fluorination
Compound | Modification | LogP | pKa | Target Affinity (IC₅₀) | Metabolic Stability (t₁/₂) |
---|---|---|---|---|---|
7-Chloroquinoline | -Cl at C7 | 2.8 | 4.6 | 150 nM (PfDHODH) | 1.2 hr (HLM) |
7-Trifluoromethylquinoline | -CF₃ at C7 | 3.7 | 4.3 | 42 nM (PfDHODH) | 4.8 hr (HLM) |
4-Phenoxyquinoline | -OPh at C4 | 3.2 | 4.5 | 380 nM (VEGFR-2) | 0.9 hr (HLM) |
4-(4-Fluorophenoxy)quinoline | -O(4-F-Ph) at C4 | 3.4 | 4.5 | 85 nM (VEGFR-2) | 3.5 hr (HLM) |
The synergistic combination in 4-[(4-Fluorophenyl)methoxy]-7-(trifluoromethyl)quinoline creates a multi-functional pharmacophore: the 7-CF₃ group enhances electron deficiency for radical scavenging or enzyme inhibition, while the 4-fluorobenzyloxy linker provides metabolic protection and conformational rigidity [1] [4]. This design exemplifies modern "fluorine walk" strategies where fluorination patterns are systematically varied to optimize absorption, distribution, metabolism, and excretion (ADME) properties while maintaining target engagement [2] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1